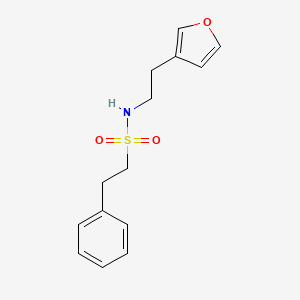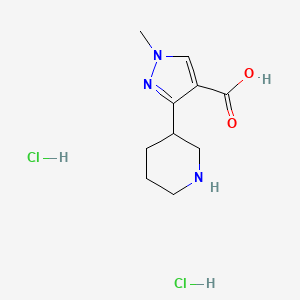![molecular formula C13H20N2O2 B2969251 rac-(4aS,8aS)-4-Allyl-3-(hydroxymethyl)octahydro-2H-benzo[b][1,4]oxazine-3-carbonitrile CAS No. 1556097-73-4](/img/structure/B2969251.png)
rac-(4aS,8aS)-4-Allyl-3-(hydroxymethyl)octahydro-2H-benzo[b][1,4]oxazine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "rac-(4aS,8aS)-4-Allyl-3-(hydroxymethyl)octahydro-2H-benzo[b][1,4]oxazine-3-carbonitrile" is a synthetic organic molecule that features an oxazine ring and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4aS,8aS)-4-Allyl-3-(hydroxymethyl)octahydro-2H-benzo[b][1,4]oxazine-3-carbonitrile typically involves a multi-step process:
Cyclization Reaction: : The starting materials include allyl-substituted amines and benzyl-protected 1,4-dioxane derivatives. These undergo cyclization under acidic conditions to form the oxazine ring.
Hydroxymethylation: : Introduction of the hydroxymethyl group is usually performed using formaldehyde in the presence of a base such as sodium hydroxide.
Nitrile Formation: : The nitrile group is often introduced via a dehydration reaction using reagents like phosphorus pentoxide.
Industrial Production Methods
Scaling up this synthesis for industrial purposes involves optimizing the reaction conditions to increase yield and purity. This includes using continuous flow reactors to streamline the cyclization process and applying advanced purification techniques like chromatography to isolate the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The hydroxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids, typically using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: : The nitrile group can be reduced to primary amines using reducing agents like LiAlH₄ (Lithium Aluminium Hydride).
Substitution: : The allyl group is reactive towards nucleophilic substitution reactions, allowing the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: : PCC, KMnO₄ (Potassium Permanganate).
Reducing Agents: : LiAlH₄, NaBH₄ (Sodium Borohydride).
Bases: : Sodium Hydroxide, Potassium Carbonate.
Major Products
Oxidation Products: : Aldehydes, Carboxylic Acids.
Reduction Products: : Primary Amines.
Substitution Products: : Allyl-substituted derivatives.
Aplicaciones Científicas De Investigación
The compound has a wide array of applications in different fields:
Chemistry: : Used as a starting material for the synthesis of more complex molecules.
Biology: : Functions as a probe to study enzyme activities due to its reactivity.
Medicine: : Potential pharmacological activities such as antimicrobial or anticancer properties.
Industry: : Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The precise mechanism by which rac-(4aS,8aS)-4-Allyl-3-(hydroxymethyl)octahydro-2H-benzo[b][1,4]oxazine-3-carbonitrile exerts its effects depends on the specific application. For example, its potential antimicrobial activity might involve disrupting bacterial cell walls or interfering with protein synthesis. Molecular targets and pathways typically involve interaction with specific enzymes or receptors.
Comparación Con Compuestos Similares
Compared to other oxazine derivatives, rac-(4aS,8aS)-4-Allyl-3-(hydroxymethyl)octahydro-2H-benzo[b][1,4]oxazine-3-carbonitrile is unique in its combination of functional groups, offering distinct reactivity and biological activity. Similar compounds include:
rac-(4aS,8aS)-4-Allyl-3-methylbenzo[b][1,4]oxazine-3-carbonitrile
rac-(4aS,8aS)-4-Allyl-3-hydroxymethylbenzo[b][1,4]oxazine-3-carboxamide
Propiedades
IUPAC Name |
(4aS,8aS)-3-(hydroxymethyl)-4-prop-2-enyl-4a,5,6,7,8,8a-hexahydro-2H-benzo[b][1,4]oxazine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-2-7-15-11-5-3-4-6-12(11)17-10-13(15,8-14)9-16/h2,11-12,16H,1,3-7,9-10H2/t11-,12-,13?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRNRXYOPCEPFW-VYAYZGMFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2CCCCC2OCC1(CO)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1[C@H]2CCCC[C@@H]2OCC1(CO)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-((5-((4-chlorobenzyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2969169.png)
![N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B2969173.png)
![6-Isopropyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2969175.png)
![2-Amino-2-[3-(3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2969177.png)


![1-Ethyl-5-[(4-fluorosulfonyloxyphenyl)carbamoyl]pyrazole](/img/structure/B2969181.png)
![1-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2969184.png)

![6-chloro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]quinazolin-4-amine](/img/structure/B2969186.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide hydrochloride](/img/structure/B2969187.png)
![N-(1H-1,3-benzodiazol-2-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide](/img/structure/B2969188.png)

![2-[(1-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B2969191.png)
